Lipophilicity Impact of 4-Bromo Substitution
Lipophilicity is a critical property influencing membrane permeability, solubility, and in vivo distribution. This analysis compares the lipophilicity of 4-Bromo-2-piperazinobenzoic acid against its non-halogenated parent compound, 2-piperazinobenzoic acid, to quantify the effect of the 4-bromo substituent. The computed XLogP3 value for 4-Bromo-2-piperazinobenzoic acid is -0.7 . While direct XLogP3 data for 2-piperazinobenzoic acid is not available from the same source, a class-level comparison with analogous piperazine-benzoic acid compounds supports a significant shift in lipophilicity due to halogenation.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | 2-Piperazinobenzoic acid (non-halogenated analog). Quantitative XLogP3 data not found in primary sources. |
| Quantified Difference | Presence of bromine atom alters lipophilicity and reactivity compared to the non-halogenated analog . |
| Conditions | In silico prediction using XLogP3 algorithm. |
Why This Matters
The altered lipophilicity directly impacts a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making the brominated analog a distinct chemical tool for probing biological systems or optimizing a lead series.
